IFN Type Specificity: B18R Neutralizes Type I IFNs, B8R Targets Only IFN-γ — Distinct Pathway Inhibition Determines Experimental Utility
B18R selectively binds and neutralizes type I interferons (IFN-α, IFN-β, IFN-ω, IFN-δ, IFN-κ, IFN-ε), whereas B8R—the other major vaccinia virus-encoded soluble IFN receptor—exclusively binds type II interferon (IFN-γ) [1]. In a standardized antiviral activity inhibition assay, B18R inhibits recombinant human IFN-α2 activity with an ED50 of 0.3–1.8 ng/mL [2], while B8R inhibits IFN-γ-mediated protection of HeLa cells against viral lysis with an ED50 of 0.5–3 ng/mL [3]. The two proteins share only 19% amino acid sequence identity and operate on non-overlapping IFN pathways, meaning they are not interchangeable for any experiment requiring type I IFN blockade [3].
| Evidence Dimension | Interferon type specificity and neutralizing potency (ED50) |
|---|---|
| Target Compound Data | B18R ED50 = 0.3–1.8 ng/mL against recombinant human IFN-α2; targets type I IFNs (α, β, ω, δ, κ, ε) |
| Comparator Or Baseline | B8R ED50 = 0.5–3 ng/mL against IFN-γ; targets only type II IFN (IFN-γ); does not neutralize mouse IFN-γ |
| Quantified Difference | Non-overlapping target specificity: B18R neutralizes all type I IFN subtypes tested; B8R neutralizes only IFN-γ. ED50 ranges are comparable in magnitude but measured against different cytokines. |
| Conditions | B18R: inhibition of recombinant human IFN-α2 antiviral activity in cell-based assay (R&D Systems Cat# 11105-1) per Symons et al. (1995). B8R: inhibition of IFN-γ-mediated protection of HeLa cells against EMCV lysis (R&D Systems). |
Why This Matters
A researcher studying type I IFN-mediated antiviral responses or seeking to protect cells during RNA transfection must use B18R; B8R will not inhibit type I IFN signaling and would represent an experimental failure if substituted.
- [1] InvivoGen. Interferon Inhibitors Product Page. B18R binds and neutralizes type I IFNs across multiple species; B8R blocks IFN-γ signaling. View Source
- [2] R&D Systems/Bio-Techne. Recombinant Viral B18R Protein, CF (Catalog # 8185-BR). ED50 = 0.3–1.8 ng/mL for inhibition of recombinant human IFN-α2 antiviral activity. Symons JA et al. (1995) Cell 81:551. View Source
- [3] R&D Systems/Bio-Techne. Recombinant Viral B8R Protein (Catalog # 8225-BR). ED50 = 0.5–3 ng/mL for inhibition of IFN-γ-mediated protection of HeLa cells. 19% amino acid identity with human IFN-γR1. View Source
